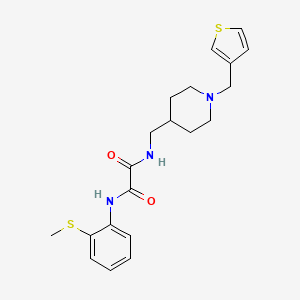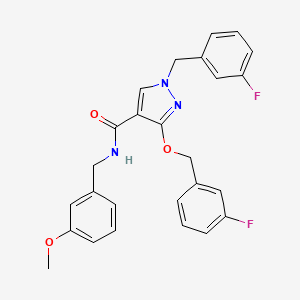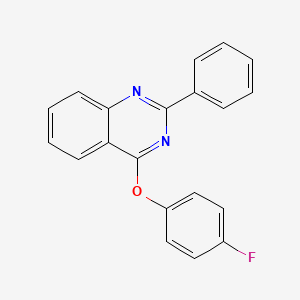![molecular formula C14H18N4OS B2391284 N-(1-cyanocyclobutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-methylacetamide CAS No. 1258739-06-8](/img/structure/B2391284.png)
N-(1-cyanocyclobutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclobutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-methylacetamide, commonly known as CC-1065, is a natural product isolated from Streptomyces zelensis. It is a potent antitumor antibiotic that has been extensively studied for its potential use in cancer treatment.
作用機序
CC-1065 and its analogs bind to the minor groove of DNA and cause a conformational change that leads to the formation of covalent bonds with the DNA. This causes the DNA to become distorted, leading to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
CC-1065 and its analogs have been shown to have potent antitumor activity in a variety of cancer cell lines and animal models. They are particularly effective against solid tumors, such as breast, lung, and colon cancers.
実験室実験の利点と制限
The main advantage of CC-1065 and its analogs is their potent antitumor activity. They are also relatively selective for cancer cells, which reduces the risk of side effects. However, their complex structure makes them difficult to synthesize, and their potency can also be a limitation, as they can cause severe toxicity in normal cells.
将来の方向性
Future research on CC-1065 and its analogs will focus on developing more potent and selective compounds that can be used in cancer treatment. This will involve further understanding of the molecule's mechanism of action and the development of new synthetic methods. Additionally, research will focus on developing new delivery methods to improve the efficacy and reduce the toxicity of these compounds.
合成法
CC-1065 is a complex molecule that is difficult to synthesize. However, several synthetic analogs of CC-1065 have been developed that retain the molecule's antitumor activity. One such analog is adozelesin, which is currently in clinical trials for the treatment of various types of cancer.
科学的研究の応用
CC-1065 and its analogs have been extensively studied for their potential use in cancer treatment. They work by binding to the DNA of cancer cells and causing irreparable damage, leading to cell death. This makes them particularly effective against rapidly dividing cancer cells.
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-10-7-11(2)17-13(16-10)20-8-12(19)18(3)14(9-15)5-4-6-14/h7H,4-6,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUORXJROABNYKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N(C)C2(CCC2)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Trimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2391201.png)
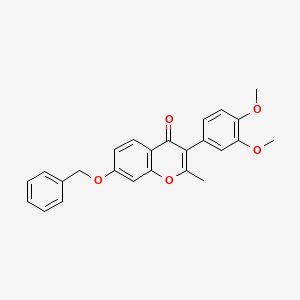
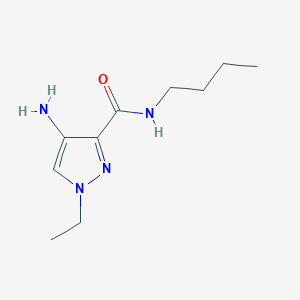
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2391206.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide](/img/structure/B2391207.png)
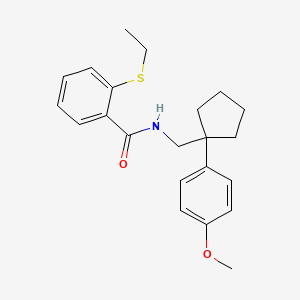
![N'-(2-Ethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2391213.png)
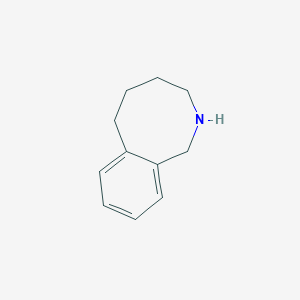
![6-(4-ethoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2391215.png)
![8-isobutyl-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391216.png)
![4-(N-ethyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2391218.png)
